molecular formula C16H23NO3 B1404241 Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate CAS No. 848308-22-5

Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate

Cat. No.: B1404241
CAS No.: 848308-22-5
M. Wt: 277.36 g/mol
InChI Key: AKAMJEAPQNBMPI-KBPBESRZSA-N
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Description

Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl ester, a hydroxymethyl group, and a phenyl group

Scientific Research Applications

Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Flow microreactor systems have been developed for the efficient introduction of the tert-butoxycarbonyl group into various organic compounds . These systems offer advantages such as better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Carboxylic acid derivatives

    Reduction: Alcohol derivatives

    Substitution: Nitro or halogenated phenyl derivatives

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form stable complexes with enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3-(hydroxymethyl)-4-methylphenyl)carbamate
  • Tert-butyl (4-hydroxy-1-phenylcyclohexyl)methylcarbamate
  • Tert-butyl (5-hydroxy-2,2-dimethylpentyl)carbamate
  • Tert-butyl (2-morpholino-2-phenylethyl)carbamate

Uniqueness

Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. The presence of the tert-butyl ester and hydroxymethyl groups enhances its stability and reactivity compared to similar compounds .

Properties

IUPAC Name

tert-butyl (3S,4R)-3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-9-13(11-18)14(10-17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAMJEAPQNBMPI-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate

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